

BRAF V600E mutation and RAF dimer inhibition by Lifirafenib

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Compound Focus: Lifirafenib

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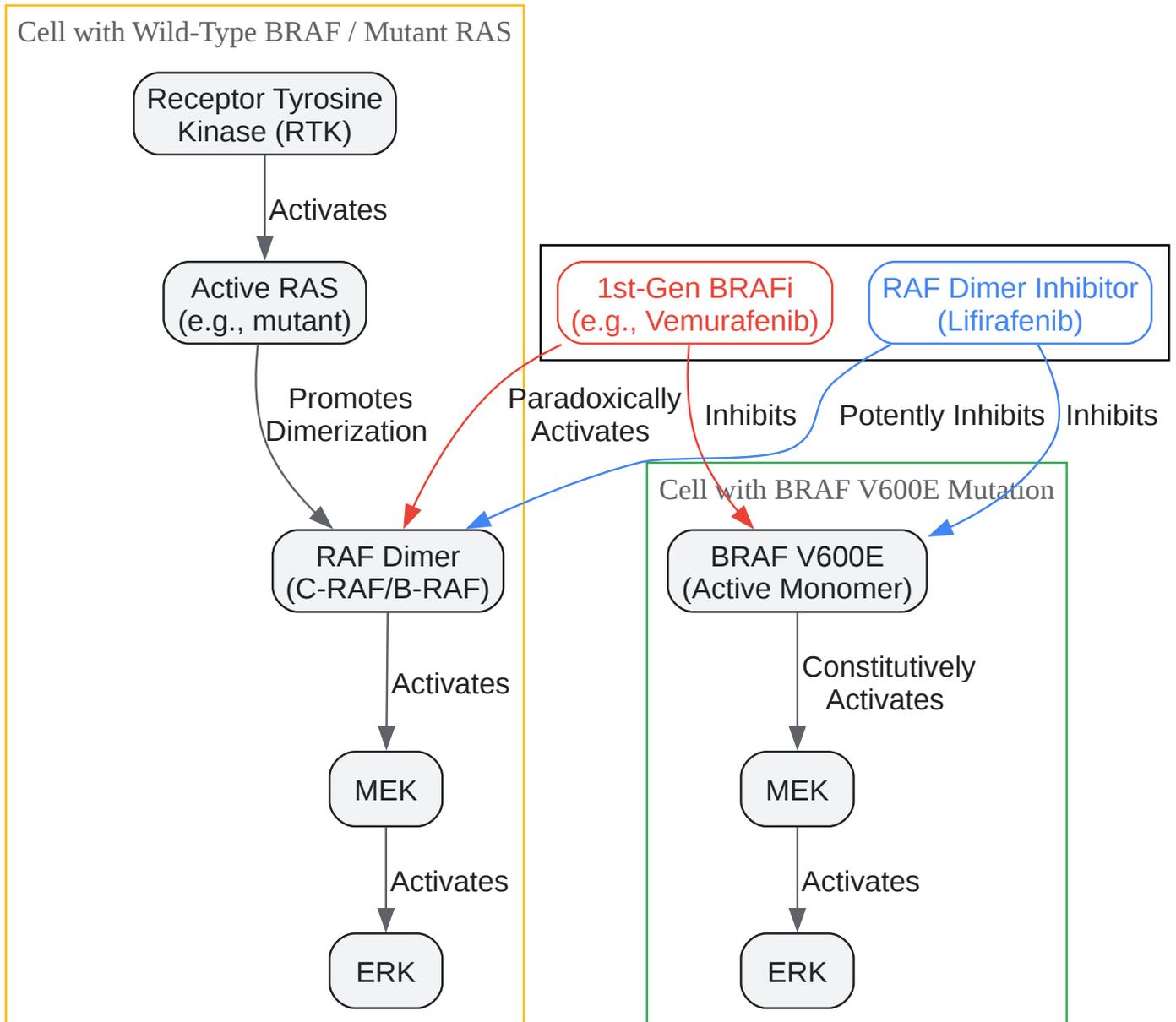
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Molecular Mechanism and RAF Dimer Inhibition

Lifirafenib (BGB-283) is a first-in-class, reversible inhibitor that targets key RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and the B-RAFF600E mutant) as well as the epidermal growth factor receptor (EGFR) [1] [2]. Its core innovation lies in its ability to effectively inhibit **RAF dimers**.

The following diagram illustrates the key mechanistic difference between first-generation BRAF inhibitors and RAF dimer inhibitors like **Lifirafenib** in the context of different mutation backgrounds:



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*Mechanism of Action of BRAF Inhibitors. 1st-gen inhibitors block monomeric BRAF V600E but paradoxically activate RAF dimers in wild-type/RAS-mutant contexts. **Lifirafenib** inhibits both targets.*

This diagram connects to a central problem with first-generation BRAF inhibitors (like vemurafenib): in cells with wild-type BRAF but activated RAS (e.g., via mutation), these drugs can **promote**, rather than inhibit, RAF dimerization and subsequent MEK/ERK signaling, a phenomenon known as "paradoxical

activation" [3] [4]. By stabilizing the dimer interface, they leave one protomer in the dimer uninhibited and free to activate MEK. As a type II pan-RAF inhibitor, **Lifirafenib** overcomes this by binding to and inhibiting both partners in the RAF dimer, leading to sustained suppression of the MAPK pathway [5] [3].

Quantitative Biochemical and Cellular Profiling

The potency of **Lifirafenib** has been characterized across multiple assays. The table below summarizes key quantitative data from biochemical and cellular studies:

Table 1: Biochemical and Cellular Profiling of Lifirafenib

Assay Type	Target	Metric (IC ₅₀ / EC ₅₀)	Context / Cell Line	Citation
Biochemical (Cell-free)	BRAF(V600E)	23 nM	Recombinant kinase domain	[2]
Biochemical (Cell-free)	EGFR	29 nM	Wild-type	[2]
Biochemical (Cell-free)	C-RAF (Y340/341D)	7 nM	Activated mutant	[2]
Cellular	pERK Inhibition	~1-10 nM	A375 (BRAF V600E melanoma)	[2]
Cellular (Synergy)	Proliferation (Combo with MEKi)	Strong Synergy	K-RAS-mutated NSCLC & CRC lines	[5]

Key Experimental Data and Protocols

The compelling data for **Lifirafenib** is derived from robust *in vitro* and *in vivo* models.

In Vitro Experimental Workflow

A standard protocol for assessing the anti-proliferative effects and synergy of **Lifirafenib** is outlined below [5] [2]:

- **Cell Line Selection:** Use a panel of cancer cell lines harboring different genetic backgrounds (e.g., BRAF V600E, K-RAS mutations, wild-type).
- **Cell Seeding:** Seed cells in 96-well plates at a density optimized for logarithmic growth over the assay duration (typically 3 days).
- **Compound Treatment:**
 - **Monotherapy:** Treat cells with a 10-point serial dilution of **Lifirafenib** alone.
 - **Combination Therapy:** Treat cells with **Lifirafenib** in combination with a MEK inhibitor (e.g., Mirdametinib or Selumetinib) using a fixed-ratio dilution series.
- **Incubation:** Incubate cells with the compounds for 72 hours.
- **Viability Readout:** Add CellTiter-Glo reagent to each well. After cell lysis and signal stabilization, measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.
- **Data Analysis:** Calculate the concentration that inhibits 50% of cell proliferation (IC_{50}). For combination studies, analyze data using models like the Excess Over Highest Single Agent (EOHSA) to quantify synergy.

In Vivo Efficacy Data

Lifirafenib has demonstrated potent, dose-dependent tumor growth inhibition and even complete tumor regressions in various xenograft models [5] [2].

Table 2: Summary of Key In Vivo Efficacy Findings

Tumor Model	Genetic Background	Lifirafenib Dose	Key Findings	Citation
Colo205, HT29, WiDr (Xenografts)	BRAF V600E (CRC)	2.5 - 30 mg/kg (p.o.)	Dose-dependent TGI, partial and complete regressions. Inhibition of pERK and pEGFR.	[2]
HCC827 (Xenograft)	EGFR mutant	2.5 - 30 mg/kg (p.o.)	Tumor regression.	[2]

Tumor Model	Genetic Background	Lifirafenib Dose	Key Findings	Citation
K-RAS mutant (Xenografts)	NSCLC & CRC	Combination with MEKi (e.g., Selumetinib)	Strong synergistic antitumor activity & sustained phospho-ERK blockade.	[5]

Clinical Translation and Rationale for Combination Therapy

Clinical data validates the preclinical rationale for **Lifirafenib**, particularly its unique dimer-inhibiting properties.

- **Phase I Clinical Trial Results:** A first-in-human phase I study established a maximum tolerated dose of 40 mg/day (with a recommended Phase II dose of 30 mg/day) [1]. Antitumor activity was observed in patients with **B-RAFV600-mutated solid tumors** (melanoma, papillary thyroid cancer, low-grade serous ovarian cancer) and, notably, in patients with **K-RAS-mutated NSCLC and endometrial carcinoma** [1]. No responses were seen in K-RAS-mutated colorectal cancer patients, highlighting tumor-type specific differences [1].
- **Synergistic Combination with MEK Inhibitors:** A primary resistance mechanism to MEK inhibitor monotherapy in K-RAS-mutant cells is feedback reactivation of the MAPK pathway via RAF-dependent MEK phosphorylation [5]. The combination of a RAF dimer inhibitor like **Lifirafenib** with a MEK inhibitor (e.g., Mirdametinib) overcomes this resistance through **vertical pathway inhibition**, leading to sustained MAPK suppression and synergistic anti-proliferative activity in vitro and in vivo [5]. This powerful synergy is the basis for an ongoing **Phase 1b/2 clinical trial** evaluating **Lifirafenib** combined with Mirdametinib in patients with advanced solid tumors harboring RAS or RAF mutations [5].

The development of **Lifirafenib** and its combination strategies highlights a mature approach to targeting the MAPK pathway. Its ability to inhibit RAF dimers addresses a critical limitation of earlier therapies and provides a promising avenue for treating a broader range of RAS/RAF-driven cancers.

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